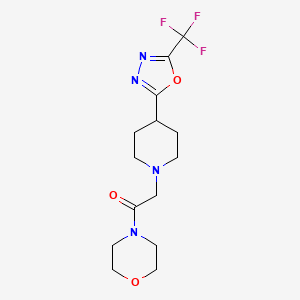

![molecular formula C21H19NO4S2 B2625810 methyl 3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate CAS No. 899977-55-0](/img/structure/B2625810.png)

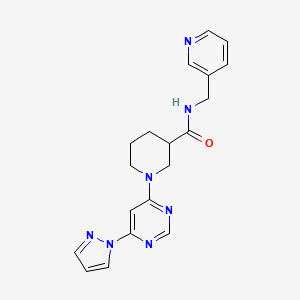

methyl 3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

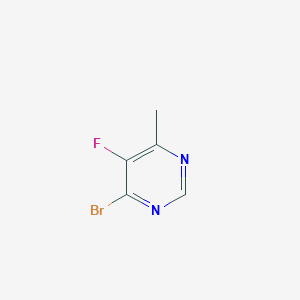

The compound contains a 1,4-dihydropyridine (1,4-DHP) moiety, which is a notable organic scaffold with diverse pharmaceutical applications . It also contains a sulfonyl group and a benzothiophene group.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 1,4-DHP moiety is known to undergo various reactions due to its structural and functional modifications .科学的研究の応用

Synthesis and Anti-Cancer Activity

The compound methyl 3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate and its derivatives have been studied for their potential in the synthesis of anti-inflammatory and anti-cancer agents. For instance, certain synthesized compounds containing the dihydropyridine moiety were explored for their cytotoxic effects on various cancer cell lines. These compounds demonstrated potent cytotoxicity against breast cancer cell lines like MCF-7, Ishikawa, and MDA-MB-231. The nature of substituents on the dihydropyridine ring influenced the pharmacological activities of these compounds, indicating the potential for tailored anti-cancer therapies (Redda et al., 2011).

Chemical Synthesis and Photoredox Catalysis

The compound is involved in complex chemical syntheses and reactions, highlighting its significance in organic chemistry and pharmaceutical development. For example, it participates in photoredox-catalyzed cascade annulations, leading to the formation of benzothiophenes, a class of compounds known for their pharmaceutical and agrochemical applications (Yan et al., 2018). Additionally, its derivatives are used in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions, yielding a variety of heterocyclic compounds, further indicating the compound's versatility in synthesis (Bacchi et al., 2005).

Molecular and Structural Studies

The compound and its derivatives are also subjects of structural and molecular studies, which are crucial in understanding their properties and potential applications. For instance, studies on the cleavage of C-S, S-H, and S-S bonds using nickel(0) complexes involve benzothiophene derivatives. These studies provide insights into the reactivity and stability of these compounds, which is essential for their practical applications in various fields (Schaub et al., 2009).

作用機序

Pharmacokinetics

The compound methyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate is lipophilic, allowing it to cross the blood-brain barrier and reach its target in the brain . Once inside the brain, it is metabolized into a toxic cation, which can cause free radical production and lead to oxidative stress .

Result of Action

The action of methyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate results in dopaminergic neuronal damage in the striatum and substantia nigra . This damage is caused by a combination of factors including inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of methyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate. For instance, the presence of redox-active iron (Fe) contributes to the formation of the toxic metabolite . Additionally, the compound’s lipophilic nature allows it to cross the blood-brain barrier, which can be influenced by factors such as diet and overall health .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4S2/c1-26-21(23)19-20(17-9-5-6-10-18(17)27-19)28(24,25)22-13-11-16(12-14-22)15-7-3-2-4-8-15/h2-11H,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAISZPRCJOIIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC(=CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

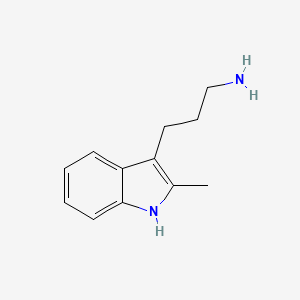

![N-cyclohexyl-N-ethyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2625727.png)

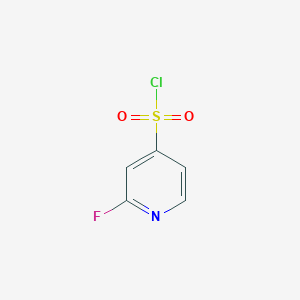

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2625729.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2625740.png)

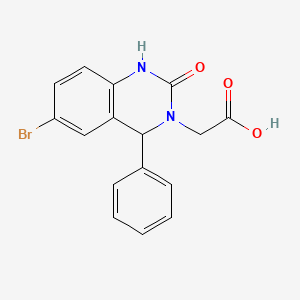

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2625745.png)